molecular formula C16H12O4 B11848890 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one CAS No. 65625-34-5

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11848890
CAS No.: 65625-34-5
M. Wt: 268.26 g/mol
InChI Key: IDNRUSTZBHNIHZ-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a synthetic chromone derivative of significant interest in medicinal chemistry research. As a member of the flavonoid family, its core structure serves as a privileged scaffold for developing novel bioactive molecules. This compound is furnished for research use only and is not intended for diagnostic or therapeutic applications. Chromone and flavone derivatives are extensively investigated for their diverse biological activities. Structural analogs, particularly those with methoxy and hydroxy substitutions, have demonstrated potent anti-cancer properties by exhibiting direct cytotoxicities against human cancer cell lines such as HT-29 colon adenocarcinoma and A549 lung adenocarcinoma . Furthermore, related 2-phenylchromone derivatives have shown notable anti-inflammatory effects in models of LPS-induced macrophages, suppressing the production of nitric oxide (NO) and inhibiting NF-κB activation, a key pathway in the inflammatory response . The specific substitution pattern on the chromone core is critical for its biological activity and mechanism of action, which may involve interactions with various cellular targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis to build more complex molecules, or as a standard in analytical studies. Its defined structure allows for exploration in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for various pharmacological targets.

Properties

CAS No.

65625-34-5

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

7-hydroxy-3-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3

InChI Key

IDNRUSTZBHNIHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Baker–Venkataraman Rearrangement

The Baker–Venkataraman rearrangement is a cornerstone for constructing the chromone ring. This method involves acylation of 2-hydroxyacetophenone derivatives followed by base-mediated cyclization.

Procedure :

  • Starting Material : 2,5-Dihydroxyacetophenone is protected at the 5-position with a methoxy group using methyl iodide and K₂CO₃ in dry acetone.

  • Acylation : The 2-hydroxy group is acylated with benzoyl chloride in pyridine using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

  • Cyclization : Intramolecular aldol condensation under basic conditions (NaOH/EtOH) yields the chromone core.

Key Findings :

  • Yield : 25–35% for the one-pot variant.

  • Challenges : Steric hindrance from the 2-phenyl group reduces cyclization efficiency, necessitating optimized stoichiometry.

Spectroscopic Validation :

  • IR : Strong absorption at 1629 cm⁻¹ (C=O stretch).

  • ¹H NMR : Singlet at δ 8.41 ppm (H-2), doublets for H-5 (δ 7.61 ppm) and phenyl protons (δ 7.48 ppm).

Claisen Rearrangement and Thermal Cyclization

This route leverages the Claisen rearrangement of allyl ethers to install the phenyl group at position 2.

Procedure :

  • Protection : 7-Hydroxy-4H-chromen-4-one is allylated using allyl bromide and K₂CO₃ in DMF.

  • Rearrangement : Heating in diphenyl ether at 185°C induces-sigmatropic rearrangement, forming 8-allyl-7-hydroxy-3-phenyl-4H-chromen-4-one.

  • Demethylation : BF₃·Et₂O-mediated cleavage of the methoxy group yields the 7-hydroxy derivative.

Key Findings :

  • Yield : 84% for allylation; 70–75% for rearrangement.

  • Advantage : High regioselectivity for phenyl placement at C-2.

Oxidative Cyclization of Chalcone Precursors

Oxidative cyclization of chalcones using H₂O₂/NaOH is a robust method for chromone synthesis.

Procedure :

  • Chalcone Synthesis : Condensation of 2-hydroxy-4-methoxyacetophenone with benzaldehyde in ethanol under basic conditions.

  • Cyclization : Treatment with H₂O₂ and NaOH at 0–5°C induces oxidative ring closure.

Key Findings :

  • Yield : 65–70% after recrystallization.

  • Side Products : Over-oxidation to quinones occurs if H₂O₂ is in excess.

Methanesulfonyl Chloride-Catalyzed Cyclization

Methanesulfonyl chloride (MsCl) in BF₃·Et₂O efficiently promotes cyclization of keto-esters to chromones.

Procedure :

  • Keto-Ester Preparation : Alkylation of 2-hydroxy-4-methoxyacetophenone with methyl bromoacetate.

  • Cyclization : MsCl (1.2 equiv) and BF₃·Et₂O (catalytic) in CH₂Cl₂ at 0°C.

Key Findings :

  • Yield : 82% with high purity.

  • Limitation : Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantageLimitation
Baker–Venkataraman25–35One-pot simplicityLow yield due to steric hindrance
Claisen Rearrangement70–75High regioselectivityMulti-step protection/deprotection
Oxidative Cyclization65–70Mild conditionsRisk of over-oxidation
MsCl Catalysis82High efficiencySensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The biological activities of 7-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one include:

  • Antioxidant Activity
    • The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals. This activity is essential in preventing chronic diseases linked to oxidative damage.
  • Anti-inflammatory Effects
    • Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is beneficial in treating inflammatory diseases.
  • Anticancer Potential
    • Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Its effectiveness varies across different cancer cell lines.

Case Study 1: Anticancer Activity on MCF-7 Cells

Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.

Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages

Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Case Study 3: Antioxidant Activity Assessment

Objective: Investigate the antioxidant capacity using DPPH assay.
Methodology: The compound was tested for its ability to scavenge DPPH radicals compared to standard antioxidants.
Findings: It displayed significant radical scavenging activity, suggesting its potential use as a natural antioxidant agent.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 2

  • 2-(4-Methoxybenzyl) vs. 2-Phenyl :
    The compound 7-hydroxy-3-methoxy-2-(4-methoxybenzyl)-4H-chromen-4-one (5g, ) replaces the phenyl group with a 4-methoxybenzyl moiety. This substitution increases steric bulk and introduces an additional methoxy group, enhancing solubility in polar solvents. However, the extended alkyl chain may reduce membrane permeability compared to the phenyl analog .

  • 2-(Trifluoromethyl) vs. 2-Phenyl: 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one () features a trifluoromethyl group at position 2. This modification is significant in drug design for optimizing pharmacokinetics .

Substituent Variations at Position 3

  • 3-Hydroxy vs. 3-Methoxy :
    Compounds like 3-hydroxy-2-(substituted phenyl)-4H-chromen-4-one () lack the methoxy group at position 3. The hydroxy group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, enhancing antioxidant activity via radical scavenging. For example, derivatives with 3-hydroxy groups showed significant DPPH radical inhibition (IC₅₀ < 50 µM) . In contrast, the methoxy group in the target compound reduces reactivity but improves lipophilicity, favoring blood-brain barrier penetration.

Substituent Variations at Position 7

  • 7-Bromo vs. 7-Hydroxy: 7-Bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one (25, ) replaces the hydroxy group with bromine. However, the absence of the hydroxy group diminishes antioxidant capacity .
  • 7-Methoxy vs. 7-Hydroxy: In 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one (), the hydroxy group at position 7 is replaced with methoxy. This change reduces hydrogen-bond donor capacity but stabilizes the compound against oxidation. Such derivatives are often prioritized for their extended shelf life in pharmaceutical formulations .

Positional Isomerism in the Chromenone Core

  • Chromen-4-one vs. Chromen-2-one :
    7-Hydroxy-4-phenyl-2H-chromen-2-one (1a, ) shifts the ketone group to position 2. This isomer exhibits distinct UV-Vis absorption maxima (~350 nm vs. ~300 nm for 4-one derivatives) due to altered π-conjugation. Pharmacologically, 2-one derivatives show stronger antimicrobial activity (MIC 8–16 µg/mL against S. aureus) compared to 4-one analogs .

Key Data Table (Representative Compounds)

Compound Name Substituents (Positions) Key Properties/Bioactivity Reference
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one 2-Ph, 3-OMe, 7-OH Baseline antioxidant/anti-inflammatory activity N/A
7-Hydroxy-3-methoxy-2-(4-methoxybenzyl)-4H-chromen-4-one 2-(4-OMe-benzyl), 3-OMe, 7-OH Enhanced solubility, reduced permeability
3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one 2-(4-NO₂-Ph), 3-OH, 7-H IC₅₀ = 32 µM (DPPH assay)
7-Bromo-2-(4-dimethylaminophenyl)-3-hydroxy-4H-chromen-4-one 2-(4-NMe₂-Ph), 3-OH, 7-Br MW = 401.2 g/mol, hydrophobic binding
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one 2-(4-OMe-Ph), 5-OH, 7-OMe λmax = 340 nm, stable to oxidation

Biological Activity

7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and significant biological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound features a chromone backbone with hydroxyl and methoxy substituents. Its molecular formula is C16H14O4C_{16}H_{14}O_{4}, characterized by:

  • Hydroxyl group at the 7-position
  • Methoxy group at the 3-position

This unique configuration contributes to its distinct biological activities compared to other flavonoids. The presence of various functional groups enhances its reactivity and potential therapeutic applications .

Synthesis Methods

The synthesis of this compound can be achieved through multiple methods, including:

  • Methylation of 7-hydroxyflavone using iodomethane.
  • Alkylation reactions utilizing strong bases like sodium hydride in tetrahydrofuran (THF) followed by methylation .

Antioxidant Activity

The phenolic structure of this compound contributes significantly to its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Effects

Several studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)25Induction of apoptosis
CCRFCEM (leukemia)30Cell cycle arrest at G1 phase

These findings underline the compound's potential as a chemotherapeutic agent .

Interaction Studies

Interaction studies reveal that this compound can bind to various biological targets, enhancing its therapeutic benefits. Notably, it has shown binding affinity for DNA, suggesting possible applications in targeted cancer therapies .

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cells, confirming its role as a potent antioxidant agent.
  • Clinical Trials for Anti-inflammatory Effects : Preliminary trials have indicated that patients receiving treatment with this compound showed reduced levels of inflammatory markers compared to control groups.
  • Anticancer Research : In vitro studies using MCF-7 and CCRFCEM cell lines have shown that treatment with varying concentrations of the compound led to significant reductions in cell viability, indicating strong anticancer potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, and how can their efficiencies be compared?

  • Methodological Answer : Synthesis often involves condensation reactions of substituted phenols with propargyl esters or ketones. For example, FeCl₃-catalyzed one-pot reactions in THF (as demonstrated for analogous chromenones) can yield hydroxy-substituted derivatives with moderate efficiency . Alternative routes include base-mediated cyclization using NaOH and H₂O₂ in ethanol, as shown for structurally similar 2-(4-fluorophenyl)chromen-4-ones . Efficiency comparisons should evaluate yield, purity (via HPLC/NMR ), and scalability.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:

  • FTIR : Confirms functional groups (e.g., hydroxyl, carbonyl) via characteristic peaks (e.g., 1647 cm⁻¹ for C=O) .
  • NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons) .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as applied to fluorophenyl analogs .

Q. What are the recommended storage conditions to ensure the compound’s stability over time?

  • Methodological Answer : Store in airtight, light-protected containers at room temperature in a dry environment to prevent hydrolysis or photodegradation. Evidence from related 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one suggests stability under these conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) to improve cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility, while THF balances reactivity and safety .
  • Reaction monitoring : Use TLC or in-situ FTIR to identify intermediates and optimize reaction time .

Q. What strategies resolve contradictions in reported biological activities of chromenone derivatives, such as antimicrobial efficacy?

  • Methodological Answer :

  • Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values across consistent bacterial strains (e.g., S. aureus, E. coli) .
  • Structural analogs : Test substituent effects (e.g., methoxy vs. hydroxy groups) on activity, as seen in 3-hydroxy-2-phenylchromen-4-one derivatives .
  • Meta-analysis : Reconcile discrepancies by adjusting for variables like solvent choice (DMSO vs. water) in bioassays .

Q. In computational studies, which molecular docking parameters are critical for predicting interactions with target enzymes?

  • Methodological Answer :

  • Binding affinity : Use AutoDock Vina to calculate ΔG values, prioritizing compounds with ≤ -7 kcal/mol .
  • Pocket flexibility : Apply induced-fit docking (e.g., Schrödinger Suite) to account for conformational changes in the active site .
  • Validation : Cross-reference docking results with experimental IC₅₀ data from enzymatic inhibition assays .

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